molecular formula C24H24ClN4P B2863429 Tetrakis(phenylamino)phosphonium chloride CAS No. 1057657-58-5

Tetrakis(phenylamino)phosphonium chloride

Cat. No.: B2863429
CAS No.: 1057657-58-5
M. Wt: 434.91
InChI Key: VJAIENLMNROBDY-UHFFFAOYSA-M
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Description

Tetrakis(phenylamino)phosphonium chloride is an organophosphorus compound characterized by the presence of four phenylamino groups attached to a central phosphorus atom, with a chloride ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrakis(phenylamino)phosphonium chloride typically involves the reaction of phosphorus trichloride with aniline in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The general reaction can be represented as follows:

PCl3+4C6H5NH2[P(NHC6H5)4]Cl+3HClPCl_3 + 4C_6H_5NH_2 \rightarrow [P(NHC_6H_5)_4]Cl + 3HCl PCl3​+4C6​H5​NH2​→[P(NHC6​H5​)4​]Cl+3HCl

The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistent quality of the final product. The purification of the compound is typically achieved through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(phenylamino)phosphonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenylamino groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium compounds.

Scientific Research Applications

Tetrakis(phenylamino)phosphonium chloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of tetrakis(phenylamino)phosphonium chloride involves its interaction with molecular targets through its phenylamino groups. These groups can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(hydroxymethyl)phosphonium chloride: Another organophosphorus compound with different functional groups.

    Triphenylphosphine: A related phosphine compound with three phenyl groups.

Uniqueness

Tetrakis(phenylamino)phosphonium chloride is unique due to the presence of four phenylamino groups, which confer distinct chemical properties and reactivity compared to other phosphonium compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

tetraanilinophosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4P.ClH/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24;/h1-20,25-28H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAIENLMNROBDY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N[P+](NC2=CC=CC=C2)(NC3=CC=CC=C3)NC4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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